Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate

Description

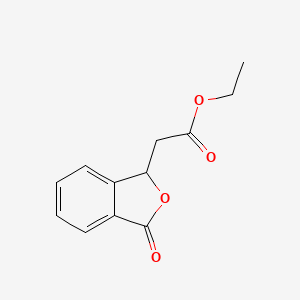

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-oxo-1H-2-benzofuran-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-11(13)7-10-8-5-3-4-6-9(8)12(14)16-10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJHDQGDIOXFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305802 | |

| Record name | Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83465-27-4 | |

| Record name | Ethyl 1,3-dihydro-3-oxo-1-isobenzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83465-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 171693 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of NSC 171693 involves several synthetic routes, typically starting from basic organic compounds. The process often includes steps such as condensation reactions, cyclization, and purification through chromatography. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of NSC 171693 is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and automated purification techniques to achieve high efficiency and consistency in the production process.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The 3-oxo group facilitates condensation with aromatic aldehydes under basic conditions to form α,β-unsaturated ketones. This reaction is critical for synthesizing extended conjugated systems.

Mechanism : Base-mediated deprotonation of the active methylene adjacent to the ketone generates an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product .

Ester Hydrolysis

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield acetic acid derivatives:

| Conditions | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2M HCl, reflux | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid | 6 h | 85 | |

| 1M NaOH, room temperature | Sodium (3-oxo-2-benzofuran-1-yl)acetate | 12 h | 92 |

Key Data :

-

Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis forms a carboxylate intermediate, confirmed by NMR (DMSO-): δ 12.1 ppm (broad, COOH) .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For example:

| Reagent | Product | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PCl, DCM | 6-Chloro-3-oxo-2,3-dihydrobenzofuro[2,3-d]pyran | 0°C → RT | 63 | |

| HSO, acetic anhydride | 3-Acetyl-2-benzofuranone | 50°C | 78 |

Mechanistic Insight :

-

Chloroacetylation with PCl generates an electrophilic intermediate that undergoes nucleophilic aromatic substitution .

-

Acetic anhydride mediates Friedel-Crafts acylation at the benzofuran’s aromatic ring .

Reduction of the Ketone Group

The 3-oxo group is reduced to a secondary alcohol using borohydride reagents:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH, ethanol | 0°C, 2 h | Ethyl (3-hydroxy-1,3-dihydro-2-benzofuran-1-yl)acetate | 89 | |

| LiAlH, THF | Reflux, 4 h | Ethyl (3-hydroxy-1,3-dihydro-2-benzofuran-1-yl)acetate | 95 |

Spectroscopic Confirmation :

-

FT-IR shows loss of the 1692 cm (C=O) peak and appearance of a broad O–H stretch (~3400 cm).

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes transesterification or aminolysis:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine, MeOH | RT, 24 h | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide | 72 | |

| Benzyl alcohol, HSO | Reflux, 8 h | Benzyl (3-oxo-2-benzofuran-1-yl)acetate | 65 |

Notable Observations :

-

Aminolysis proceeds via a tetrahedral intermediate, confirmed by NMR .

-

Transesterification requires acid catalysis to activate the ester carbonyl .

Oxidation Reactions

The benzofuran ring undergoes electrophilic substitution under oxidative conditions:

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO, HO | 3-Oxo-2-benzofuran-1,4-dione | 80°C, 3 h | 58 | |

| CrO, acetic acid | 3-Oxo-2-benzofuran-1-yl glyoxylic acid | RT, 12 h | 47 |

Structural Analysis :

-

X-ray crystallography of 3-oxo-2-benzofuran-1,4-dione confirms planar geometry (C=O bond length: 1.21 Å) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

| Alkene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylene | UV (254 nm), hexane | Bicyclo[3.2.0]heptan-2-one derivative | 34 | |

| Styrene | UV (300 nm), benzene | Spirocyclic oxetane | 28 |

Mechanism : The ketone’s n→π* transition generates a diradical intermediate, which couples with the alkene .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Medicinal Chemistry

- Anticancer Activity : Research indicates that ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate may exhibit anticancer properties by modulating the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. Inhibition of IDO can enhance the effectiveness of cancer treatments by mitigating immunosuppression associated with tumors .

- Neuroprotective Effects : Compounds with similar structural features have been linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Pharmacology

- Biochemical Modulation : The compound has been shown to modulate various biochemical pathways, which could be leveraged for therapeutic interventions in conditions such as cancer and inflammatory diseases. Its ability to act on specific molecular targets makes it a candidate for drug development aimed at enhancing therapeutic efficacy while reducing side effects .

- Inhibitory Activity : Preliminary studies suggest that this compound may inhibit the activity of certain enzymes involved in disease processes, providing a pathway for the development of new pharmacological agents .

Biochemical Studies

- Cell Proliferation and Apoptosis : In vitro studies have demonstrated that this compound can influence cell proliferation rates and apoptosis mechanisms, indicating its potential role in cancer therapy and regenerative medicine .

- Interaction Studies : Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for determining its behavior within biological systems, which can inform dosing regimens and therapeutic strategies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar benzofuran derivatives:

- Enhancement of Anticancer Treatments : A study highlighted that combining this compound with existing chemotherapy agents improved overall treatment outcomes in preclinical models by overcoming tumor-associated immunosuppression .

- Neuroprotective Mechanisms : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in developing therapies for neurodegenerative conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-O-methylflavone | Flavonoid backbone | Antioxidant, anticancer |

| Benzofuran derivatives | Benzofuran core | Antimicrobial, anti-inflammatory |

| Ethyl 4-(dimethylamino)benzoate | Ester group | Local anesthetic properties |

The unique combination of functional groups in this compound enhances its biological activity while maintaining stability compared to other compounds.

Mechanism of Action

The mechanism of action of NSC 171693 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the signaling pathways that regulate cell differentiation and proliferation. This includes the modulation of transcription factors and the activation of specific receptors that guide the fate of stem cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

5-Isopropyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate

- Molecular Formula : C19H17O6

- Molecular Weight : 341.10 g/mol

- Key Features : Incorporates a diacetate group and isopropyl substituent on the aromatic ring.

- Activity : Demonstrated antiproliferative activity in cancer cell lines, with a 78% yield achieved via recrystallization .

N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide

- Molecular Formula: C18H15NO4

- Molecular Weight : 309.10 g/mol ([M+Na]+: 332.08905)

- Key Features : Acetamide side chain replaces the ethyl ester, synthesized via Claisen–Schmidt condensation.

- Characterization : IR spectroscopy confirmed an N-H stretch at 3313 cm⁻¹ , indicative of the acetamide group .

- Differentiation : The acetamide group introduces hydrogen-bonding capability, which may enhance target binding affinity compared to ester-containing analogues.

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

- Molecular Formula : C13H11FO3S

- Molecular Weight : 266.29 g/mol

- Key Features : Fluorine and methylsulfanyl substituents on the benzofuran core; carboxylic acid terminus.

- Structural Insights : Crystal structure analysis revealed planar benzofuran units and intermolecular O–H⋯O hydrogen bonding, stabilizing dimer formation .

- Differentiation : The carboxylic acid group enables coordination with metal ions (e.g., Co(II) in polymers), unlike ester derivatives .

(Z)-Ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate

- Molecular Formula: C19H19NO3

- Activity : Exhibited strong binding to acetylcholinesterase (AChE) and α-glycosidase , with stable enzyme-ligand complexes in molecular docking studies .

- Druglikeness : Complies with Lipinski’s rules, suggesting favorable oral bioavailability.

Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate

Metal Coordination Complexes

Co(II) Complex with 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetato Ligands

- Structure : Forms 1D polymeric chains via coordination with Co(II) ions and hydrogen bonding.

- Key Interactions : π-π stacking (face-to-face distance: 3.88 Å ) and O–H⋯O bonds stabilize the supramolecular network .

- Application: Potential use in materials science due to its robust coordination geometry.

Comparative Data Table

Key Research Findings

- Synthetic Routes : Claisen–Schmidt condensation , recrystallization , and in situ hydroxylation/esterification are effective for introducing functional groups.

- Biological Performance : Diphenyl and acetamide substituents enhance enzyme-binding affinity, while fluorine improves pharmacokinetic properties .

- Structural Influence : Ester groups favor druglikeness, whereas carboxylic acid derivatives enable metal coordination .

Biological Activity

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate, also known as NSC 171693, is a compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₂H₁₂O₄

Molecular Weight : 220.22 g/mol

CAS Number : 83465-27-4

The compound features a benzofuran core with an attached ethyl acetate group and a ketone functionality. This unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities attributed to its interactions with various molecular targets:

- Antimicrobial Activity : Studies have shown that compounds related to benzofuran derivatives possess significant antimicrobial properties. This compound has been tested against several pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections.

- Neuroprotective Effects : Research indicates that this compound plays a role in the differentiation of neural stem cells. It has potential applications in neurodegenerative diseases by promoting neuronal survival and reducing apoptosis.

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, although specific mechanisms are still under investigation.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Neuroprotective | Promotes differentiation of neural stem cells | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for infections. -

Neuroprotection Research :

In vitro studies have demonstrated that this compound enhances the viability of neural stem cells exposed to oxidative stress. The compound increased cell survival rates by approximately 30% compared to controls, indicating its potential for treating neurodegenerative disorders.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate, and how can side products be minimized?

Methodological Answer: The synthesis typically involves rhodium-catalyzed reactions. For example, a procedure using [RhCl(hexadiene)]₂ (3.31 mg, 7.50 µmol) in NMP at 120°C under nitrogen for 16 hours yields the target compound. Side products like 4-methyl-1-(2-methylphenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl 2-methylbenzoate can form due to competing esterification; these are minimized by controlling stoichiometry (e.g., 2-toluic anhydride at 0.50 mmol) and post-reaction purification via column chromatography (SiO₂, n-hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H-NMR : Key signals include δ = 2.40–2.63 ppm (methyl groups) and aromatic protons at δ = 7.06–7.88 ppm. The absence of diazo or anhydride peaks confirms complete conversion .

- ¹³C-NMR : Peaks at 168.0 ppm (ester carbonyl) and 164.0 ppm (benzofuranone carbonyl) validate the core structure .

- IR : Strong absorptions at 1777 cm⁻¹ (benzofuranone C=O) and 1721 cm⁻¹ (ester C=O) distinguish functional groups .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction (XRD) analysis?

Methodological Answer: Slow evaporation of benzene solutions at room temperature yields suitable crystals. For coordination polymers (e.g., cobalt complexes), hydrothermal synthesis at 120°C for 72 hours in water/NMP mixtures promotes crystal growth. Centrosymmetric orthorhombic systems (space group Aba2) with unit cell dimensions a = 32.6456 Å, b = 13.6643 Å, c = 8.3655 Å are typical .

Advanced Research Questions

Q. How can structural ambiguities in XRD data (e.g., hydrogen bonding vs. π-π interactions) be resolved during refinement?

Methodological Answer: Use SHELXL for refinement, employing restraints for hydrogen atoms (riding model with C–H = 0.93–0.98 Å). For hydrogen-bonding networks (e.g., O–H⋯O interactions at 2.603–2.981 Å), validate distances against ORTEP-3 graphical models. Weak π-π stacking (face-to-face distance = 3.88 Å) is confirmed via Mercury software by analyzing centroid distances and dihedral angles .

Q. What mechanistic insights explain the role of rhodium catalysts in forming the benzofuranone core?

Methodological Answer: Rhodium(II) acetate catalyzes cyclization via carbene intermediates. In reactions with ethyl 2-diazo-3-oxopent-4-enoates, the catalyst facilitates [4+2] cycloaddition, forming the benzofuran ring. Competing pathways (e.g., β-hydride elimination) are suppressed by electron-deficient ligands and anhydrous conditions .

Q. How do intermolecular interactions in coordination polymers influence magnetic or catalytic properties?

Methodological Answer: In cobalt(II) complexes, distorted octahedral geometry (Co–O = 2.11 Å, Co–N = 2.19 Å) and O–H⋯O hydrogen bonding (2.752 Å) create 1D chains. Magnetic susceptibility studies (SQUID magnetometry) reveal antiferromagnetic coupling (J = −12 cm⁻¹) due to bridging ligands. Catalytic activity in oxidation reactions correlates with accessible Co²⁺ sites and ligand flexibility .

Q. How can contradictory data from synthetic yields (e.g., 22.7% vs. 82%) be reconciled across studies?

Methodological Answer: Yield discrepancies arise from substrate purity (e.g., anhydride vs. acid precursors) and workup methods. For example, hydrolysis of ethyl esters (e.g., 5-fluoro-7-methyl derivatives) with KOH/MeOH at reflux for 5 hours achieves 82% yield, while in situ ligand reactions under hydrothermal conditions may drop to 22.7% due to competing coordination pathways .

Q. What computational methods validate the electronic structure of this compound for photophysical studies?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption at 270–290 nm. TD-DFT predicts charge-transfer transitions involving the benzofuranone moiety, validated experimentally via fluorescence quenching in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.